
6,8-dichloro-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-dichloro-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is a derivative of coumarin, which is a naturally occurring compound found in many plants. The synthesis of this compound has been studied extensively, and its mechanism of action and physiological effects have been investigated.
Aplicaciones Científicas De Investigación
Anticancer Potential
Research has demonstrated that derivatives of chromene, structurally related to "6,8-dichloro-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one," exhibit significant anticancer activities. These compounds, upon synthesis, have been evaluated against human breast cancer cell lines, showing better anti-proliferative activities in comparison to curcumin, a well-known anticancer compound. Molecular docking studies further indicate that these chromene derivatives have good binding affinity with proteins associated with cancer cell proliferation, highlighting their potential in cancer treatment strategies (Parveen et al., 2017).
Heterocyclic Chemistry and Synthesis
The chemical reactivity of chromone derivatives has been explored under nucleophilic conditions, leading to the formation of a variety of heterocyclic systems. These reactions open pathways to synthesize new compounds with potential biological activities, showcasing the versatility of chromone derivatives in creating pharmacologically relevant molecules (Ibrahim & El-Gohary, 2016).
Molecular Docking and Drug Discovery
A selection of chromeno[2,3-b]pyridines, closely related to the compound of interest, has been prepared and tested for their anticancer activity. These studies not only demonstrated the compounds' efficacy in inhibiting cancer cell growth but also showcased their safety profile in in vivo models, indicating their potential as lead compounds in cancer-related drug discovery (Oliveira-Pinto et al., 2020).
Antimicrobial Activity
Research into chromone-linked 2-pyridone and their fused derivatives with triazoles, triazines, and triazepines has shown that these compounds possess notable antimicrobial activity. Such studies suggest the utility of chromone derivatives in developing new antimicrobial agents, which could be beneficial in tackling various bacterial and fungal infections (Ali & Ibrahim, 2010).
Synthesis and Biological Evaluation
The synthesis of novel thiazolidinone derivatives incorporating the chromen-2-one moiety and their biological evaluation against a range of bacteria and fungi highlight the compound's potential in antimicrobial drug development. These studies reveal the structure-activity relationships crucial for enhancing the biological activities of such derivatives (Patel, Kumari, & Patel, 2012).
Propiedades
IUPAC Name |
6,8-dichloro-3-(4-pyridin-2-ylpiperazine-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3/c20-13-9-12-10-14(19(26)27-17(12)15(21)11-13)18(25)24-7-5-23(6-8-24)16-3-1-2-4-22-16/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVQGYZWNHKYTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

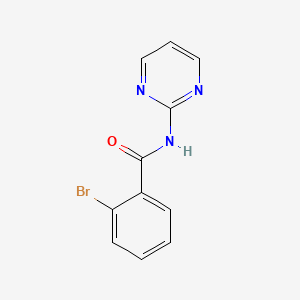
![2-Phenylmethoxycarbonyl-2-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B2648322.png)
![{6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2648325.png)

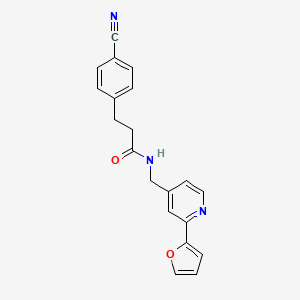
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2648331.png)
![3-[3-(3-Bromophenyl)-4-formylpyrazol-1-yl]propanoic acid](/img/structure/B2648332.png)
![2-[[(2R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]methyl]-1,1-dioxo-1,2-thiazolidine-5-carboxylic acid](/img/structure/B2648333.png)

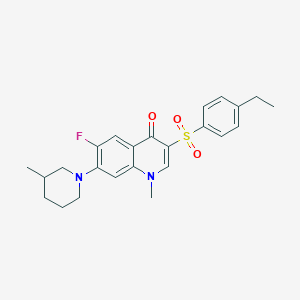
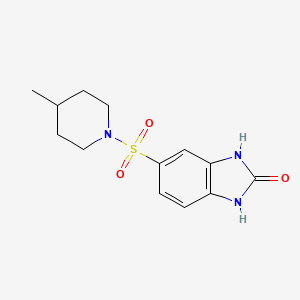
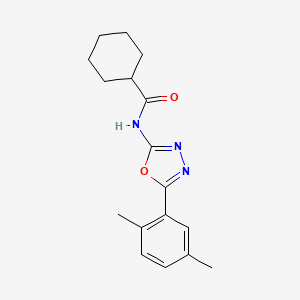
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2648340.png)
![(2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2648341.png)